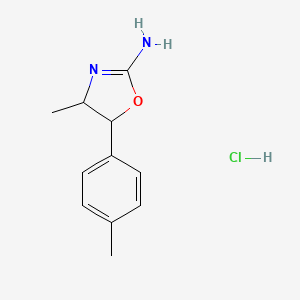

![molecular formula C226H343N61O64S B1151268 [Pro3]-GIP (Rat)](/img/structure/B1151268.png)

[Pro3]-GIP (Rat)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

High affinity rat GIP receptor partial agonist (Kd = 13 nM). Increases cAMP accumulation in COS-7 cells transfected with rat GIP receptor, while also acting as a competitive antagonist of GIP.

Applications De Recherche Scientifique

1. Impact on Obesity-Related Diabetes and Insulin Resistance

(Pro3)GIP, a specific antagonist of the GIP receptor (GIP-R), has shown promising results in addressing obesity-related diabetes. Studies reveal that its administration in mice significantly reduces nonfasting plasma glucose levels and improves insulin sensitivity. This effect is accompanied by a reduction in pancreatic insulin content and a correction in islet hypertrophy and beta-cell hyperplasia typical of ob/ob mice, a model for obesity-related diabetes. The beneficial effects of (Pro3)GIP, however, were reversed after the cessation of treatment, indicating the need for sustained administration (Gault et al., 2005).

2. Role in Glucagon Secretion

(Pro3)GIP has been found to influence glucagon secretion, an essential aspect of glucose homeostasis. In a study involving Wistar rats and isolated rat islets, (Pro3)GIP was shown to significantly reduce glucagon levels when administered with saline. This suggests a potential role of GIP in the regulation of glucagon secretion, which could be exploited in the treatment of type 2 diabetes (Cassidy et al., 2008).

3. Prevention of Diabetes and Metabolic Abnormalities in Prediabetic Mice

Another study highlighted the preventive capabilities of (Pro3)GIP. In young ob/ob mice, a prediabetic model, administration of (Pro3)GIP over 60 days significantly improved various parameters such as non-fasting glucose, HbA1c, glucose tolerance, and insulin sensitivity. This suggests that early intervention with (Pro3)GIP can prevent the development of diabetes and related metabolic abnormalities in genetically predisposed individuals (Irwin et al., 2007).

4. Effects on Different Species

It's important to note that (Pro3)GIP exhibits species-specific actions. While it acts as a full agonist at human GIP receptors, it behaves as a partial agonist and competitive antagonist at rat and mouse GIP receptors. This distinction is crucial for interpreting research findings and their potential translatability to human medicine (Sparre-Ulrich et al., 2015).

5. Potential in Treating Obesity-Induced Metabolic Disturbances

(Pro3)GIP has also been studied for its potential in countering obesity-induced metabolic disturbances. In mice fed high-fat and cafeteria diets, (Pro3)GIP administration significantly reduced body weight, improved HbA1c, glucose tolerance, beta-cell responsiveness, and insulin sensitivity. This highlights the potential of GIP receptor antagonism as a novel treatment modality for obesity and related metabolic disorders (Gault et al., 2007).

Propriétés

Formule moléculaire |

C226H343N61O64S |

|---|---|

Poids moléculaire |

4970.63 |

Nom IUPAC |

(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C226H343N61O64S/c1-21-115(12)181(285-216(341)165(109-289)279-201(326)151(92-126-63-67-131(293)68-64-126)266-210(335)163(102-179(309)310)276-215(340)164(108-288)280-221(346)183(117(14)23-3)284-214(339)153(91-124-48-28-25-29-49-124)277-222(347)184(121(18)290)281-175(302)107-247-217(342)166-60-45-84-287(166)224(349)120(17)251-188(313)134(232)89-125-61-65-130(292)66-62-125)219(344)250-119(16)187(312)254-146(77-85-352-20)197(322)274-160(99-176(303)304)208(333)258-141(58-38-43-82-231)198(323)283-182(116(13)22-2)220(345)261-142(59-44-83-243-226(240)241)191(316)259-144(70-74-168(234)295)195(320)260-145(71-75-169(235)296)196(321)273-161(100-177(305)306)209(334)267-152(90-123-46-26-24-27-47-123)213(338)282-180(114(10)11)218(343)278-159(98-173(239)300)207(332)268-155(94-128-104-245-136-53-33-31-51-133(128)136)203(328)264-149(87-112(6)7)200(325)263-148(86-111(4)5)199(324)249-118(15)186(311)253-143(69-73-167(233)294)194(319)255-137(54-34-39-78-227)189(314)246-106-174(301)252-138(55-35-40-79-228)190(315)256-139(56-36-41-80-229)193(318)271-157(96-171(237)298)206(331)275-162(101-178(307)308)211(336)269-154(93-127-103-244-135-52-32-30-50-132(127)135)202(327)257-140(57-37-42-81-230)192(317)270-156(95-129-105-242-110-248-129)204(329)272-158(97-172(238)299)205(330)265-150(88-113(8)9)212(337)286-185(122(19)291)223(348)262-147(225(350)351)72-76-170(236)297/h24-33,46-53,61-68,103-105,110-122,134,137-166,180-185,244-245,288-293H,21-23,34-45,54-60,69-102,106-109,227-232H2,1-20H3,(H2,233,294)(H2,234,295)(H2,235,296)(H2,236,297)(H2,237,298)(H2,238,299)(H2,239,300)(H,242,248)(H,246,314)(H,247,342)(H,249,324)(H,250,344)(H,251,313)(H,252,301)(H,253,311)(H,254,312)(H,255,319)(H,256,315)(H,257,327)(H,258,333)(H,259,316)(H,260,320)(H,261,345)(H,262,348)(H,263,325)(H,264,328)(H,265,330)(H,266,335)(H,267,334)(H,268,332)(H,269,336)(H,270,317)(H,271,318)(H,272,329)(H,273,321)(H,274,322)(H,275,331)(H,276,340)(H,277,347)(H,278,343)(H,279,326)(H,280,346)(H,281,302)(H,282,338)(H,283,323)(H,284,339)(H,285,341)(H,286,337)(H,303,304)(H,305,306)(H,307,308)(H,309,310)(H,350,351)(H4,240,241,243)/t115-,116-,117-,118-,119-,120-,121+,122+,134-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,180-,181-,182-,183-,184-,185-/m0/s1 |

SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C9CCCN9C(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.